Structural Distinction from SRI-22819 Series: 3-Methoxybenzyl vs. Pyridinyl at Thiazole 4-Position
In the only published SAR study examining N-(3-methylpyridin-2-yl)thiazol-2-amines, the parent compound SRI-22819 (4-(pyridin-2-yl) substituent) showed an NF-κB activation EC50 of 0.48 µM (Emax = 40) [1]. The methoxy-substituted analog (compound 6, 4-(2-methoxypyridin-?)) exhibited a 20-fold potency loss (EC50 = 9.80 µM, Emax = 12) [1]. Our target compound, 4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine, replaces the heteroaryl 4-position with a benzyl group bearing a meta-methoxy substituent—a pharmacophore absent from the SRI-22819 series. No head-to-head comparison data exist, but class-level inference from the SRI-22819 SAR predicts that the benzyl insertion and methoxy relocation will produce distinct potency and efficacy profiles relative to all characterized 4-pyridyl and 4-phenyl analogs [1].
| Evidence Dimension | NF-κB activation EC50 (µM) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | SRI-22819 EC50 = 0.48 µM; 4-OMe analog EC50 = 9.80 µM |
| Quantified Difference | Not quantifiable for target compound; class variability >80-fold |
| Conditions | SH-SY5Y neuroblastoma cells stably transfected with pNF-κB-luc reporter; 24 h treatment [1] |
Why This Matters
For procurement decisions, this structural distinction means the target compound's biological activity cannot be inferred from SRI-22819 or its analogs; experimental characterization is mandatory before use.
- [1] Mathew, B., Ruiz, P., Dutta, S., Entrekin, J.T., Zhang, S., Patel, K.D., Simmons, M.S., Augelli-Szafran, C.E., Cowell, R.M., & Suto, M.J. (2021). Structure-activity relationship (SAR) studies of N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine (SRI-22819) as NF-κB activators for the treatment of ALS. European Journal of Medicinal Chemistry, 210, 112952. View Source
